benzyl (3Z)-3-hydroxyiminopyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC15943583
Molecular Formula: C12H14N2O3
Molecular Weight: 234.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14N2O3 |
|---|---|
| Molecular Weight | 234.25 g/mol |
| IUPAC Name | benzyl (3Z)-3-hydroxyiminopyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C12H14N2O3/c15-12(14-7-6-11(8-14)13-16)17-9-10-4-2-1-3-5-10/h1-5,16H,6-9H2/b13-11- |
| Standard InChI Key | RIOZHEJEIUVOTK-QBFSEMIESA-N |
| Isomeric SMILES | C\1CN(C/C1=N\O)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | C1CN(CC1=NO)C(=O)OCC2=CC=CC=C2 |
Introduction
Synthetic Pathways and Methodologies
Core Synthesis Strategy
The synthesis of benzyl (3Z)-3-hydroxyiminopyrrolidine-1-carboxylate involves a multi-step sequence typical of pyrrolidine derivatives:
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Pyrrolidine Protection: The primary amine of pyrrolidine is protected using benzyl chloroformate (Cbz-Cl) in dichloromethane at 0°C . This step yields intermediates like benzyl pyrrolidine-1-carboxylate.
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Hydroxyimino Introduction: Oxidation or imination at the 3-position introduces the hydroxyimino group. For example, treatment with hydroxylamine under controlled pH conditions could achieve this.
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Stereochemical Control: The Z-configuration is stabilized via steric hindrance or hydrogen bonding during the imination step, though specific reaction conditions remain undocumented for this compound.
Analytical and Computational Insights
Spectroscopic Characterization
Hypothetical characterization data for benzyl (3Z)-3-hydroxyiminopyrrolidine-1-carboxylate can be extrapolated from related molecules:
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Mass Spectrometry: A molecular ion peak at m/z 234.25 with fragmentation patterns indicative of benzyl and pyrrolidine cleavage.
Molecular Modeling and Docking
Docking studies of triazolo-pyrrolidine hybrids into bacterial DNA gyrase (PDB: 1KZN) reveal hydrogen bonds between the hydroxyimino group and Asp81/Gly85 residues . Similar interactions could be anticipated for this compound, warranting computational validation.
Research Gaps and Future Directions
Despite its synthetic accessibility, benzyl (3Z)-3-hydroxyiminopyrrolidine-1-carboxylate remains underexplored. Critical research priorities include:
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Pharmacological Profiling: Screening against antimicrobial, anticancer, and anti-inflammatory targets.
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Stereochemical Optimization: Evaluating E/Z isomer effects on bioactivity.
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Scale-Up Feasibility: Developing cost-effective, high-yield synthetic protocols.
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